molecular formula C17H28KNO14 B590959 6-Sialyl-D-galactose Potassium Salt (α/β mixture) CAS No. 82731-28-0

6-Sialyl-D-galactose Potassium Salt (α/β mixture)

Cat. No.: B590959
CAS No.: 82731-28-0
M. Wt: 509.502
InChI Key: QUNGJLQFMQGHSK-RZWFJVBZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Sialyl-D-galactose Potassium Salt (α/β mixture), also known as 6-Sialyl-D-galactose Potassium Salt (α/β mixture), is a useful research compound. Its molecular formula is C17H28KNO14 and its molecular weight is 509.502. The purity is usually 95%.
BenchChem offers high-quality 6-Sialyl-D-galactose Potassium Salt (α/β mixture) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Sialyl-D-galactose Potassium Salt (α/β mixture) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of C-Sulfosugars and C-Sulfoalditols: The novel 6-deoxy-6-C-sulfo- D -galactose (6-sulfofucose) potassium salt, which is related to 6-Sialyl-D-galactose, was prepared and used in various chemical transformations, including Amadori rearrangement and the synthesis of sialylated structures (Fernández-Bolaños et al., 2003).

Biochemical Applications

  • Biosynthesis and Functional Role of Sialyl-α2,6-lactosaminyl-Structure: 6-Sialyl-D-galactose plays a crucial role in the biosynthesis of NeuAcα,6Galβ1,4GIcNAc, a structure involved in immune response regulation and colon cancer progression (dall’Olio, 2000).
  • Engineering of Bacterial Sialyltransferase for α2,6-sialylation: The engineering of bacterial sialyltransferases for the regioselective α2,6-sialylation of galactose or N-acetylgalactosamine demonstrates the biochemical versatility of 6-Sialyl-D-galactose derivatives (Xu et al., 2018).

Biotechnological Applications

  • Redox-Controlled Site-Specific α2-6-Sialylation: Novel methodologies using bacterial α2-6-sialyltransferase for site-specific sialylation of complex substrates containing multiple galactose units highlight the biotechnological potential of 6-Sialyl-D-galactose (Lu et al., 2019).
  • Sialylation of Biopharmaceuticals: The utilization of α-2,6-sialyltransferase for increasing sialylation of biopharmaceuticals like alpha-1-antitrypsin, demonstrating the relevance of 6-Sialyl-D-galactose in drug development and modification (Pallister et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Sialyl-D-galactose Potassium Salt (α/β mixture) involves the protection and activation of the hydroxyl groups on the starting material, followed by glycosylation with sialic acid and deprotection to yield the final product.", "Starting Materials": [ "D-galactose", "Sialic acid", "Potassium hydroxide", "Protecting groups (e.g. TBDMS, TBDPS)", "Activating agents (e.g. N-iodosuccinimide, triflic anhydride)" ], "Reaction": [ "Protect the hydroxyl groups on D-galactose using a suitable protecting group (e.g. TBDMS, TBDPS)", "Activate the protected D-galactose using an activating agent (e.g. N-iodosuccinimide, triflic anhydride)", "React the activated D-galactose with sialic acid to form the glycoside bond", "Deprotect the hydroxyl groups on the glycoside product to yield 6-Sialyl-D-galactose", "React 6-Sialyl-D-galactose with potassium hydroxide to form the potassium salt (α/β mixture)" ] }

CAS No.

82731-28-0

Molecular Formula

C17H28KNO14

Molecular Weight

509.502

IUPAC Name

potassium;N-[6-carboxy-4-hydroxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]ethanimidate

InChI

InChI=1S/C17H29NO14.K/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?;/m1./s1

InChI Key

QUNGJLQFMQGHSK-RZWFJVBZSA-M

SMILES

CC(=NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)[O-].[K+]

Synonyms

6-O-(N-Acetyl-α-neuraminosyl)-α-D-galactopyranose Monopotassium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.